3-(Difluoromethyl)-4-(2-methylpropoxy)aniline

Lipophilicity Isobutoxy Physicochemical Properties

3-(Difluoromethyl)-4-(2-methylpropoxy)aniline (CAS 1340233-23-9) is a meta-difluoromethyl, para-alkoxy-substituted aromatic amine with the molecular formula C₁₁H₁₅F₂NO and a molecular weight of 215.24 g/mol. The compound features a unique combination of a lipophilic hydrogen-bond-donating –CF₂H group at the 3-position and a branched isobutoxy (–OCH₂CH(CH₃)₂) group at the 4-position.

Molecular Formula C11H15F2NO
Molecular Weight 215.24 g/mol
Cat. No. B12072849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Difluoromethyl)-4-(2-methylpropoxy)aniline
Molecular FormulaC11H15F2NO
Molecular Weight215.24 g/mol
Structural Identifiers
SMILESCC(C)COC1=C(C=C(C=C1)N)C(F)F
InChIInChI=1S/C11H15F2NO/c1-7(2)6-15-10-4-3-8(14)5-9(10)11(12)13/h3-5,7,11H,6,14H2,1-2H3
InChIKeyGMRJSHKTKQUOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Difluoromethyl)-4-(2-methylpropoxy)aniline: A Physicochemically Differentiated Fluorinated Aniline Building Block


3-(Difluoromethyl)-4-(2-methylpropoxy)aniline (CAS 1340233-23-9) is a meta-difluoromethyl, para-alkoxy-substituted aromatic amine with the molecular formula C₁₁H₁₅F₂NO and a molecular weight of 215.24 g/mol . The compound features a unique combination of a lipophilic hydrogen-bond-donating –CF₂H group at the 3-position and a branched isobutoxy (–OCH₂CH(CH₃)₂) group at the 4-position . This substitution pattern distinguishes it from both linear alkoxy analogs and trifluoromethyl-substituted congeners, conferring a distinct physicochemical profile that directly impacts its utility as a pharmaceutical intermediate and chemical probe.

Lipophilic H-bond donor (–CF₂H) supports target-engagement studies
Branched isobutoxy modulates logP and rotatable bond profile vs linear analogs
Medicinal chemistry building block for lead optimization and scaffold hopping

Why 3-(Difluoromethyl)-4-(2-methylpropoxy)aniline Cannot Be Interchanged with In-Class Analogs


The difluoromethyl (–CF₂H) group is not merely a less-fluorinated version of trifluoromethyl (–CF₃); it is a functionally distinct moiety that acts as a lipophilic hydrogen bond donor, whereas –CF₃ is a pure hydrophobe incapable of donating hydrogen bonds [1]. Similarly, the branched isobutoxy substituent influences lipophilicity and conformational flexibility differently than the linear n-butoxy group . These differences are not incremental—they alter logP by measurable increments and change the hydrogen-bonding inventory of the molecule, meaning that replacing this compound with a CF₃ analog, a linear alkoxy variant, or a simpler aniline scaffold will yield a molecule with a fundamentally different physicochemical and pharmacological profile. The quantitative evidence below substantiates these non-interchangeable characteristics.

Target: –CF₂H + branched isobutoxy
Substitute: –CF₃ analog
Loss of H-bond donation may alter target-binding profile and lipophilicity
Target: Branched isobutoxy chain
Substitute: Linear n-butoxy analog
Higher logP and extra rotatable bond can shift pharmacokinetic parameters
Target: Dual H-bond donor scaffold
Substitute: Simpler aniline (e.g., 3-CF₂H-aniline)
Absence of isobutoxy group removes lipophilicity modulation and scaffold diversity

Quantitative Differentiation Evidence: 3-(Difluoromethyl)-4-(2-methylpropoxy)aniline vs. Closest Analogs


Branched Isobutoxy Reduces Lipophilicity by ΔLogP ≈ 0.14 vs. Linear n-Butoxy Analog

The target compound bearing a branched isobutoxy group at the para position exhibits a computed logP of 3.2412, which is 0.1441 log units lower than that of the direct linear analog 4-butoxy-3-(difluoromethyl)aniline (logP = 3.3853) . Both compounds share the same molecular formula (C₁₁H₁₅F₂NO) and identical TPSA (35.25 Ų), isolating the effect of chain branching on lipophilicity. The branched chain also reduces the number of rotatable bonds from 5 to 4, which may improve the predicted oral bioavailability profile .

logP Reduction
Head-to-head
ΔlogP = –0.14
Branched chain reduces lipophilicity relative to linear analog
Same TPSA (35.25 Ų); computed values
Lipophilicity Isobutoxy Physicochemical Properties

–CF₂H Group Confers Hydrogen Bond Donor Capacity Absent in –CF₃ Analogs

The difluoromethyl group acts as a lipophilic hydrogen bond donor with Abraham's hydrogen bond acidity parameter A ranging from 0.085 to 0.126, a property not shared by the trifluoromethyl group (A ≈ 0) [1]. This was established through ¹H NMR-based measurement of a series of difluoromethyl anisoles and thioanisoles, and the hydrogen bond donor scale was found to be comparable to that of thiophenol, aniline, and amine groups [1]. Consequently, the target compound can engage in specific hydrogen-bonding interactions with biological targets that its –CF₃ congener, 4-isobutoxy-3-trifluoromethylphenylamine (CAS 1183106-67-3), cannot.

H-Bond Donor Capacity
Class-level inference
CF₂H A = 0.085–0.126; CF₃ A ≈ 0
Enables H-bond interactions unavailable to CF₃ congeners
NMR-based Abraham parameter; J. Med. Chem. 2017
Hydrogen Bond Donor Difluoromethyl Bioisostere

CF₂H-Substituted Anilines Are Significantly Less Lipophilic Than Their CF₃ Counterparts

At the simple aniline level, 3-(difluoromethyl)aniline exhibits a logP of 2.79, compared to 3.01 for 3-(trifluoromethyl)aniline—a difference of ΔlogP = –0.22 . This directionality is consistent with literature reports showing that ΔlogP(CF₂H – CF₃) is generally negative, and that the lipophilicity increase upon fluorination is smaller for –CF₂H than for –CF₃ [1]. For the target compound bearing an additional isobutoxy group, the logP is 3.2412 , and while explicit logP data for the direct CF₃ analog are not publicly available, class-level trends predict that the CF₃ variant would be approximately 0.2–0.4 log units more lipophilic.

CF₂H vs CF₃ logP
Cross-study comparable
ΔlogP ≈ +0.2 to +0.4 for CF₃ replacement
CF₃ substitution increases lipophilicity; class-level trend
Direct CF₃ analog data limited
Lipophilicity CF2H vs CF3 Drug-likeness

Reduced Rotatable Bond Count vs. Linear Alkoxy Analog Suggests Improved Predicted Bioavailability

The target compound contains 4 rotatable bonds compared to 5 rotatable bonds for 4-butoxy-3-(difluoromethyl)aniline . Under the Veber rules for oral bioavailability prediction, a rotatable bond count of ≤10 is favorable, and each additional rotatable bond has been associated with decreased oral bioavailability in rat models. The branched isobutoxy chain achieves a lower rotatable bond count than the linear butoxy chain while maintaining the same heavy atom count and TPSA (35.25 Ų) . Both compounds satisfy the Rule of Five (RO5) with zero violations.

Rotatable Bonds
Head-to-head
4 vs 5 (linear analog)
Lower rotatable bond count may support oral bioavailability parameters
Veber rule context; TPSA unchanged
Rotatable Bonds Oral Bioavailability Veber Rules

–CF₂H as a Validated Bioisostere of Hydroxyl, Thiol, and Amine Groups in Drug Design

The difluoromethyl group has been experimentally validated as a lipophilic bioisostere capable of replacing hydroxyl (–OH), thiol (–SH), and amine (–NH₂) groups in bioactive molecules, while retaining or modulating hydrogen bond donor interactions [1]. The Abraham A parameter for Ar–CF₂H (0.085–0.126) falls within the range observed for phenols (A ≈ 0.09–0.12) [1]. The ΔlogP(CF₂H – CH₃) values spanned from –0.1 to +0.4 in the same study, indicating that the lipophilicity impact of CF₂H introduction is context-dependent and generally modest compared to CF₃ [1]. The presence of both the CF₂H group and the aniline –NH₂ in the target compound creates a dual hydrogen-bond-donating scaffold suitable for scaffold-hopping strategies in medicinal chemistry.

Bioisostere Capability
Supporting evidence
CF₂H mimics OH/SH/NH₂ H-bonding
Supports scaffold-hopping strategies in medicinal chemistry
Validated in J. Med. Chem. 2017; context-dependent
Bioisostere Drug Design Scaffold Hopping

High-Impact Application Scenarios for 3-(Difluoromethyl)-4-(2-methylpropoxy)aniline Based on Quantitative Differentiation


Medicinal Chemistry Lead Optimization Requiring Balanced Lipophilicity and Hydrogen Bond Donation

In lead optimization campaigns where both hydrogen bond donor capacity and controlled lipophilicity are required, 3-(difluoromethyl)-4-(2-methylpropoxy)aniline offers a distinct advantage. The CF₂H group (A = 0.085–0.126) can donate hydrogen bonds to a target protein while the molecule maintains a logP of 3.24—lower than both its linear butoxy analog (logP 3.39) and its predicted CF₃ congener [1]. This profile is particularly valuable for CNS-penetrant programs or programs targeting intracellular binding sites where excessive lipophilicity drives off-target promiscuity.

Scaffold Hopping: Replacing Polar –OH or –SH Groups with a Lipophilic Bioisostere

The validated bioisostere relationship between –CF₂H and hydroxyl/thiol groups enables 3-(difluoromethyl)-4-(2-methylpropoxy)aniline to serve as a scaffold-hopping intermediate. Medicinal chemists can use this compound as a precursor to replace polar –OH or –SH moieties in lead structures with a lipophilic hydrogen bond donor, potentially improving membrane permeability and metabolic stability while preserving key binding interactions [1]. The isobutoxy group further provides a metabolically more hindered ether linkage compared to methoxy analogs.

Agrochemical Intermediate Development Leveraging Physicochemical Tunability

Fluorinated aniline derivatives are widely employed in agrochemical synthesis. The enhanced metabolic stability and modulated lipophilicity conferred by the difluoromethyl-isobutoxy combination make this compound a strategic intermediate for developing herbicides or fungicides where specific logP windows are required for cuticular penetration and phloem mobility [1]. The branched alkoxy chain may also confer differential environmental degradation profiles compared to linear-chain analogs.

Fragment-Based Drug Discovery (FBDD) Libraries Requiring 3D Diversity

With a molecular weight of 215.24 Da, 4 rotatable bonds, and dual hydrogen bond donor capability (CF₂H + NH₂), this compound is well-suited for inclusion in fragment libraries for FBDD. The unique combination of a branched alkoxy chain and a lipophilic H-bond donor introduces three-dimensional structural diversity that is absent in simpler aniline fragments such as 3-(difluoromethyl)aniline (MW 143.13, logP 2.79) or 4-methoxy-3-(difluoromethyl)aniline [1].

Application
Selection Property
Validation Focus
Lipophilicity & H-bond modulation in hit-to-lead programs
CF₂H as lipophilic H-bond donor; controlled logP via branched isobutoxy
Assess logP, target engagement, and off-target binding in assay systems
Scaffold hopping: replacing polar –OH or –SH groups
CF₂H bioisostere of polar hydrogen bond donors; isobutoxy for metabolic stability
Verify binding affinity retention and membrane permeability improvement
Agrochemical intermediate with tuned physicochemical profile
Modulated logP and metabolic stability from CF₂H/isobutoxy combination
Evaluate cuticular penetration and environmental degradation profile
Fragment library design requiring 3D diversity
Low MW (215 Da), dual H-bond donor (CF₂H + NH₂), branched alkoxy chain
Screen against target panels; compare binding efficiency vs simpler aniline fragments
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